Cas no 914458-26-7 ((5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone)

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone structure
914458-26-7 structure
Nome del prodotto:(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Numero CAS:914458-26-7
MF:C26H24FNO
MW:385.47327041626
CID:1003220
PubChem ID:16049783

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Proprietà chimiche e fisiche

Nomi e identificatori

    • JWH 307
    • (5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
    • [5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone
    • JWH-307
    • [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone (ACI)
    • [5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
    • Q4041746
    • BDBM50192607
    • DTXSID60581542
    • SCHEMBL17464417
    • Methanone, [5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-; JWH 307; JWH-307; [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone
    • (1-Pentyl-5-(2-fluorophenyl)-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
    • 06QTR14ONW
    • 914458-26-7
    • CHEMBL216857
    • (5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
    • [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
    • NS00007393
    • UNII-06QTR14ONW
    • MDL: MFCD23135510
    • Inchi: 1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3
    • Chiave InChI: WYNZPDDTQGVCLZ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=CC=2)C=CC=1)C1=CN(CCCCC)C(C2C(F)=CC=CC=2)=C1

Proprietà calcolate

  • Massa esatta: 385.18419255g/mol
  • Massa monoisotopica: 385.18419255g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 537
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 22Ų

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 550.6±40.0 °C at 760 mmHg
  • Punto di infiammabilità: 286.8±27.3 °C
  • PSA: 22.00000
  • LogP: 6.86860
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
J913060-10mg
JWH 307
914458-26-7 98%
10mg
¥3,718.80 2022-01-14
Chemenu
CM140343-1g
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-26-7 97%
1g
$446 2024-07-20
Chemenu
CM140343-1g
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-26-7 97%
1g
$446 2021-08-05
Crysdot LLC
CD11018084-1g
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-26-7 97%
1g
$472 2024-07-19
Chemenu
CM140343-5g
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-26-7 97%
5g
$1340 2024-07-20
Chemenu
CM140343-5g
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-26-7 97%
5g
$1340 2021-08-05
Crysdot LLC
CD11018084-5g
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
914458-26-7 97%
5g
$1422 2024-07-19

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Toluene ,  Water ;  reflux
Riferimento
1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors
Huffman, John W.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(20), 5432-5435

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Toluene ,  Water ;  reflux
Riferimento
1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors
Huffman, John W.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(20), 5432-5435

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Raw materials

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Preparation Products

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.